17,20,21-三羟基孕-4-烯-3-酮

描述

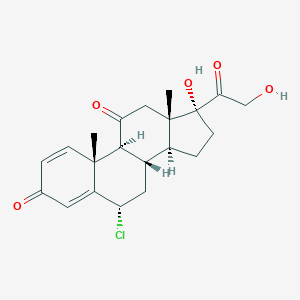

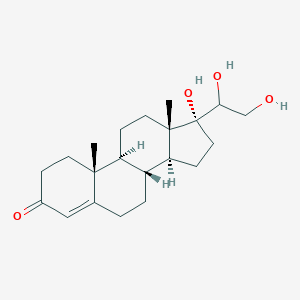

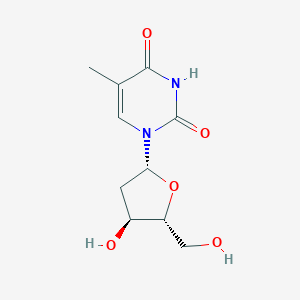

17,20,21-Trihydroxypregn-4-en-3-one is a steroid that has been studied in the context of reproductive biology. It is considered to be a potential maturation-inducing steroid in certain fish species, such as the Atlantic cod Gadus morhua. The compound has been synthesized and analyzed through various methods to understand its role and properties in biological systems .

Synthesis Analysis

The synthesis of 17,20,21-Trihydroxypregn-4-en-3-one has been achieved through different pathways. In the ovaries of Atlantic cod, it was produced by incubating tritiated 17-hydroxypregn-4-ene-3,20-dione with the ovarian tissue, which resulted in the formation of 17,20,21-Trihydroxypregn-4-en-3-one along with other intermediates like 11-deoxycortisol. This synthesis pathway indicates the biological relevance of the compound in the reproductive process of the fish . Another study reported the enzymatic preparation of a closely related compound, 17α, 20β, 21-trihydroxypregn-4 [14C] en-3, 11-dione, using cortisone in a water-organic solvent heterogeneous system, which suggests a method for preparative purposes .

Molecular Structure Analysis

The molecular structure of 17,20,21-Trihydroxypregn-4-en-3-one has been elucidated using X-ray crystallography. The analysis revealed that the compound forms a six-membered ring structure involving the 17- and 21-hydroxy groups. The dioxaborinane ring, which is part of the structure, exhibits an envelope-like conformation. This detailed structural information is crucial for understanding the chemical behavior and interaction of the steroid with biological molecules .

Chemical Reactions Analysis

The chemical reactions involving 17,20,21-Trihydroxypregn-4-en-3-one and related compounds have been explored in several studies. For instance, the synthesis of related steroids has been carried out using reactions such as the 'hypoiodite reaction' and Henbest acetoxylation, which involve complex steps like oxidation and alkaline cleavage. These reactions highlight the synthetic versatility of steroids and the possibility of generating various derivatives with potentially different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 17,20,21-Trihydroxypregn-4-en-3-one are inferred from its synthesis and structural analysis. The compound's ability to form specific ring structures and the presence of multiple hydroxy groups suggest that it is likely to be polar and capable of forming hydrogen bonds. These properties would influence its solubility, reactivity, and interaction with enzymes and receptors in biological systems. The enzymatic synthesis method also indicates that the compound can be produced in small volumes, which is advantageous for laboratory preparations .

科学研究应用

酶活性与类固醇代谢:该化合物在涉及类固醇的酶促转化过程中被发现。例如,Townsley 等人 (1964) 观察到其在来自 Curvularia lunata 的无细胞系统中由化合物 S 形成,突出了其在类固醇代谢和酶活性中的作用 (Townsley、Brodie、Hayano 和 Dorfman,1964)。

化学性质和生物活性:正如 Guggenheim、Leibowitz 和 Rakover (1953) 提到的,该化合物因其化学性质和生物活性而受到研究 (Guggenheim、Leibowitz 和 Rakover,1953)。

微生物代谢:微生物对该化合物的代谢引起了兴趣,正如 Schwarz、Ulrich 和 Syhora (1964) 所探讨的。他们讨论了相关类固醇的微生物 11-羟基化以及 17α、21-二羟基孕-4-烯-3、20-二酮衍生物的鉴定 (Schwarz、Ulrich 和 Syhora,1964)。

在硬骨鱼中的作用:Scott、Sumpter 和 Stacey (2010) 回顾了类似化合物在硬骨鱼中的作用,表明其在某些物种中在卵母细胞成熟、精子活力增强和作为信息素中的作用 (Scott、Sumpter 和 Stacey,2010)。

在大西洋鳕鱼卵巢中的合成:Tveiten、Frantzen、Scott 和 Scott (2010) 研究了在大西洋鳕鱼卵巢中 17,20β,21-三羟基孕-4-烯-3-酮的合成,表明其在卵母细胞最终成熟中的重要性 (Tveiten、Frantzen、Scott 和 Scott,2010)。

安全和危害

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSGLNHLVHCFT-WMSSUOLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17,20,21-Trihydroxypregn-4-en-3-one | |

CAS RN |

5786-59-4 | |

| Record name | 17,20,21-Trihydroxy-4-pregnen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)

![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)